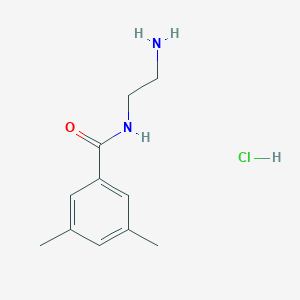
2,3-Dihydro-2,2-dimethyl-5-fluoro-7-methoxybenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-2,2-dimethyl-5-fluoro-7-methoxybenzofuran (DMF-F) is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is also used as an intermediate in the synthesis of other compounds. DMF-F is an important intermediate in the synthesis of many different compounds, and its properties make it an ideal choice for a range of applications.
Scientific Research Applications
2,3-Dihydro-2,2-dimethyl-5-fluoro-7-methoxybenzofuran has been used in a variety of scientific research applications, including the synthesis of various drugs and agrochemicals, as well as in the synthesis of other compounds. It has also been used as a starting material for the synthesis of novel compounds, and as a reagent in organic synthesis.
Mechanism of Action
2,3-Dihydro-2,2-dimethyl-5-fluoro-7-methoxybenzofuran is a Lewis acid catalyst and has been used in a variety of reactions, including the condensation of aldehydes and ketones, the esterification of carboxylic acids, and the reduction of nitro compounds. It is also used in the synthesis of heterocyclic compounds, and in the polymerization of styrene.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is known that this compound is not toxic and does not have any significant adverse effects on the body.
Advantages and Limitations for Lab Experiments
2,3-Dihydro-2,2-dimethyl-5-fluoro-7-methoxybenzofuran has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to handle, and has a low boiling point, making it ideal for use in a variety of reactions. Additionally, it is a non-toxic, non-flammable compound that can be safely used in laboratory settings. However, it is not suitable for use in reactions involving strong acids or bases, as it is susceptible to hydrolysis under these conditions.
Future Directions
The future of 2,3-Dihydro-2,2-dimethyl-5-fluoro-7-methoxybenzofuran in scientific research is promising. Its properties make it an ideal choice for a wide range of applications, including the synthesis of novel compounds and the synthesis of complex heterocyclic compounds. Additionally, it could be used in the synthesis of polymers, as well as in the synthesis of various other compounds. Furthermore, its non-toxic and non-flammable properties make it an ideal choice for use in laboratory experiments. Finally, further research could be conducted to determine the biochemical and physiological effects of this compound on the body.
Synthesis Methods
2,3-Dihydro-2,2-dimethyl-5-fluoro-7-methoxybenzofuran is synthesized through a two-step process involving the condensation of 2-chloro-5-fluoro-7-methoxybenzofuran (CF-M) with dimethylformamide (DMF) in the presence of an acid catalyst. The reaction is conducted at room temperature in an inert atmosphere and is typically complete within two hours. The product is then isolated by filtration and recrystallized from ethanol.
properties
IUPAC Name |
5-fluoro-7-methoxy-2,2-dimethyl-3H-1-benzofuran |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-11(2)6-7-4-8(12)5-9(13-3)10(7)14-11/h4-5H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJFWOPJYBMGNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC(=C2)F)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4'-Bis(t-butyl-2,2'-bipyridine]bis[5-methyl-2-(4-methyl-2-pyridinyl-kN)phenyl-kC]iridium hexafluorophosphate, 95%](/img/structure/B6301829.png)
![[Palladacycle Gen. 4], 98%](/img/structure/B6301835.png)




![Bis[4-(difluoromethyl)phenyl]disulfide](/img/structure/B6301882.png)




